molecular formula C15H20BNO3 B13483229 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-2-one

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-2-one

Cat. No.: B13483229
M. Wt: 273.14 g/mol
InChI Key: XOIDXXKCZVXGFF-UHFFFAOYSA-N
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Description

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-2-one is a complex organic compound that features a boronic ester group and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-2-one typically involves the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the use of a palladium catalyst to facilitate the coupling of an aryl halide with bis(pinacolato)diboron.

    Formation of Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction, often involving the use of a base to promote the formation of the four-membered ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The azetidinone ring can be reduced to form the corresponding amine.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and aryl halides.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidin-2-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the azetidinone ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The azetidinone ring can undergo ring-opening reactions, providing access to a variety of functionalized products.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester compound used in similar chemical reactions.

    Bis(pinacolato)diboron: Another boronic ester used in borylation reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A related compound with an aniline group instead of an azetidinone ring.

Properties

Molecular Formula

C15H20BNO3

Molecular Weight

273.14 g/mol

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-6-10(8-11)12-9-13(18)17-12/h5-8,12H,9H2,1-4H3,(H,17,18)

InChI Key

XOIDXXKCZVXGFF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CC(=O)N3

Origin of Product

United States

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